5-acetyl-4-(2-bromo-4,5-diethoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(2-bromo-4,5-diethoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as "BDB" and is known to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BDB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BDB has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. BDB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BDB in lab experiments is its ability to selectively target certain enzymes and proteins. This can lead to more precise and specific results. However, one limitation is the potential toxicity of BDB, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research related to BDB. One area of interest is the development of new therapeutic applications for BDB. Another area of interest is the study of the mechanism of action of BDB and how it can be used to develop new drugs and treatments. Additionally, there is potential for the development of new pesticides and insecticides based on the properties of BDB.
In conclusion, BDB is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications and effects make it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential uses.
Scientific Research Applications
BDB has been extensively studied for its potential use in various scientific applications. It has been shown to have potential therapeutic effects for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BDB has also been studied for its potential use as a pesticide and insecticide.
properties
IUPAC Name |
5-acetyl-4-(2-bromo-4,5-diethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-4-28-17-11-15(16(23)12-18(17)29-5-2)21-19(13(3)26)20(24-22(27)25-21)14-9-7-6-8-10-14/h6-12,21H,4-5H2,1-3H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNIMBRGRUBPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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